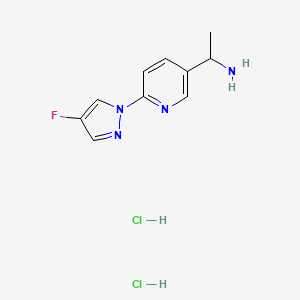

(R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a pyrazole moiety and a fluoro group, making it a valuable subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the pyrazole group through a cyclization reaction. The fluoro group is then added via a halogenation reaction. The final step involves the formation of the ethanamine side chain and its conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Cancer Research

The compound has been investigated for its role in targeting specific kinases involved in cancer progression. For instance, studies have shown that compounds with similar scaffolds can inhibit Mer tyrosine kinase (MerTK), which is implicated in tumor growth and metastasis .

Neurological Disorders

Recent research indicates that (R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride may have neuroprotective effects, potentially useful in conditions such as Alzheimer's disease. Its ability to modulate neurotransmitter systems could lead to novel therapeutic strategies .

Infectious Diseases

The compound's structural features suggest potential antiviral activity, particularly against viruses that exploit similar pathways as those targeted by the compound. Preliminary studies have indicated efficacy against certain viral strains, warranting further investigation into its mechanisms of action and therapeutic potential .

Case Studies and Research Findings

Summary of Findings

The applications of this compound span across multiple therapeutic areas, including oncology, neurology, and virology. Its unique chemical structure allows it to interact with various biological targets, making it a versatile candidate for drug development.

Mechanism of Action

The mechanism of action of ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(4-Fluorophenyl)piperazine: Shares the fluoro group and aromatic structure but differs in the core scaffold.

Sulfur compounds: While not structurally similar, they share some chemical reactivity patterns.

Uniqueness

®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound for research and development.

Biological Activity

(R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride, a compound with the CAS number 2054317-97-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyridine ring substituted with a pyrazole moiety and a fluorine atom. Its molecular formula is C10H11FN4 with a molecular weight of 206.22 g/mol. The IUPAC name is (R)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine, and it exists as a dihydrochloride salt for enhanced solubility in biological assays.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Cyclization reactions from suitable precursors.

- Substitution on the Pyridine Ring : Functionalization via nucleophilic aromatic substitution.

- Introduction of the Ethanamine Group : Finalizing the structure through amination reactions .

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to (R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine have shown inhibitory activity against various cancer-related targets, including BRAF(V600E), EGFR, and Aurora-A kinase. These enzymes are crucial in cancer cell proliferation and survival .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activity. Research suggests that pyrazole derivatives can inhibit the production of inflammatory mediators such as nitric oxide (NO) and TNF-α in response to lipopolysaccharide (LPS) stimulation. This property positions them as potential therapeutic agents in treating inflammatory diseases .

Antibacterial Activity

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have demonstrated antibacterial properties. For example, studies have reported that certain pyrazole compounds disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism highlights their potential as antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is critical for optimizing their biological activity. Key findings include:

- The presence of the fluorine atom enhances potency against specific targets.

- Modifications on the pyridine ring can significantly alter biological activity, indicating that both steric and electronic factors play crucial roles in efficacy .

Case Studies

Several case studies have explored the biological activities of related compounds:

- BRAF Inhibition : A study demonstrated that a series of pyrazole derivatives effectively inhibited BRAF(V600E) with IC50 values in low micromolar ranges, suggesting strong therapeutic potential in melanoma treatment.

- Inflammation Models : Another study assessed the anti-inflammatory effects of similar compounds using animal models, showing reduced edema and cytokine levels post-treatment.

- Antimicrobial Testing : A range of pyrazole derivatives were tested against various bacterial strains, with some exhibiting MIC values lower than those of standard antibiotics .

Properties

Molecular Formula |

C10H13Cl2FN4 |

|---|---|

Molecular Weight |

279.14 g/mol |

IUPAC Name |

1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;dihydrochloride |

InChI |

InChI=1S/C10H11FN4.2ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;;/h2-7H,12H2,1H3;2*1H |

InChI Key |

FFJXYYVMNJUPEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.